4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4O/c20-14-3-1-13(2-4-14)18(5-6-18)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPBVDOSBWGBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Moiety: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Pyrimidine Ring Construction: The pyrimidine ring is formed through a condensation reaction between a suitable diketone and an amidine derivative.
Final Coupling: The final step involves coupling the previously synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
- Structural Difference : Pyridazine core (two adjacent nitrogen atoms) replaces pyrimidine.
- Reduced aromaticity compared to pyrimidine may affect target interactions.
- Molecular Weight : 394.366 (higher than many analogs) .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structural Difference: Thieno[2,3-d]pyrimidine fused-ring system replaces pyrimidine.
- Impact: Enhanced aromaticity and planarity may improve binding to flat enzymatic pockets.
Piperazine Substituent Variations
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Structural Difference : Sulfonyl-linked methylimidazole replaces cyclopropanecarbonyl-fluorophenyl.
- Impact : Sulfonyl groups are strong electron-withdrawing moieties, increasing solubility but possibly reducing membrane permeability. Methylimidazole may introduce hydrogen-bonding interactions absent in the target compound .
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Impact : Increased lipophilicity from tert-butyl may enhance blood-brain barrier penetration but reduce aqueous solubility. Simpler structure lacks the fluorophenyl’s target-binding advantages .
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Aromatic Group Modifications
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Functional Group and Pharmacokinetic Considerations
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Piperazine Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 1-(4-Fluorophenyl)cyclopropanecarbonyl | ~394 (estimated) | Rigid cyclopropane; fluorophenyl |
| 3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine | Pyridazine | Same as target | 394.366 | Adjacent nitrogens; higher MW |
| 4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine | Pyrimidine | (1-Methylimidazol-2-yl)sulfonyl | Not reported | Sulfonyl enhances solubility |
| 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | Pyrimidine | None (tert-butyl at position 2) | 288.312 | High lipophilicity; simple structure |
| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | Thienopyrimidine | 3,4-Dichlorophenyl | Not reported | Fused-ring system; dichlorophenyl |
Research Findings and Implications
- Target Compound Advantages : The cyclopropanecarbonyl-fluorophenyl group balances rigidity, hydrophobicity, and electronic effects, likely improving target engagement and metabolic stability over simpler analogs.
- The target compound’s cyclopropane may resist oxidative metabolism better than linear chains .
- Synthetic Challenges : The cyclopropane and fluorophenyl groups may complicate synthesis compared to tert-butyl or sulfonyl derivatives, impacting scalability .
Biological Activity
The compound 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes several notable features:
- Pyrimidine Core : The presence of a pyrimidine ring contributes to its biological activity.
- Piperazine Moiety : This heterocyclic structure is known for its role in drug design, enhancing binding affinity to various biological targets.
- Cyclopropanecarbonyl Group : This functional group may influence the compound's reactivity and interaction with enzymes.
The primary biological target for this compound appears to be Equilibrative Nucleoside Transporters (ENTs) . These transporters play a crucial role in nucleoside uptake across cell membranes, which is vital for various cellular processes including nucleotide synthesis and signaling pathways. The modulation of ENTs by this compound could lead to significant therapeutic implications in diseases where nucleoside transport is disrupted.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor in various enzymatic reactions. For instance, docking studies suggest that it may act as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. Compounds derived from similar structures have shown promising results in inhibiting tyrosinase activity with low IC50 values, indicating high potency against this target .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| Compound 26 | Tyrosinase | 0.18 | Antimelanogenic without cytotoxicity |
| 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine | ENTs | TBD | Modulates nucleoside transport |
Case Studies
- Tyrosinase Inhibition : A study evaluated derivatives of piperazine, including those structurally similar to our compound, revealing that modifications can lead to significant increases in inhibitory potency against tyrosinase. The competitive nature of these inhibitors suggests they could be developed into effective treatments for hyperpigmentation disorders .
- Nucleoside Transport Modulation : Research indicates that compounds targeting ENTs can alter the pharmacokinetics of nucleoside analogs used in cancer therapy, potentially enhancing their efficacy while reducing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
